An In-Depth Technical Guide to trans-Cyclopentane-1,3-diamine dihydrochloride: A Chiral Building Block for Advanced Drug Discovery
An In-Depth Technical Guide to trans-Cyclopentane-1,3-diamine dihydrochloride: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Cyclopentane-1,3-diamine dihydrochloride (CAS Number: 1799439-22-7) is a chiral diamine building block that is gaining traction in the field of medicinal chemistry. Its rigid cyclopentane core and stereochemically defined amine groups make it a valuable scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its emerging applications, with a focus on its potential role in the design of Proteolysis Targeting Chimeras (PROTACs).
The dihydrochloride salt form of trans-cyclopentane-1,3-diamine enhances its stability and solubility in polar solvents, facilitating its handling and use in synthetic chemistry. The inherent chirality and conformational rigidity of the cyclopentane ring offer a unique structural element for introducing spatial diversity in drug candidates, which can be crucial for optimizing binding affinity and selectivity for biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of trans-Cyclopentane-1,3-diamine dihydrochloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 1799439-22-7 | [1] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 173.08 g/mol | [1] |
| Synonyms | trans-1,3-Cyclopentanediamine dihydrochloride | [1] |
| Purity | ≥97% (commercially available) | [2] |
| Storage | Room temperature, keep dry and cool. | |
| SMILES | N[C@]1([H])CC([H])C1.Cl.Cl | [1] |
Synthesis of trans-Cyclopentane-1,3-diamine
A sustainable and efficient synthesis of cyclopentane-1,3-diamine (CPDA) from bio-based feedstocks has been developed, which allows for the separation of the cis and trans isomers. This multi-step synthesis provides a green route to the core diamine.[3]
Synthesis Workflow
Caption: Bio-based synthesis of trans-Cyclopentane-1,3-diamine.
Detailed Synthesis Protocol
The synthesis of cyclopentane-1,3-diamine can be achieved through a four-step process starting from furfuryl alcohol, a derivative of hemicellulose.[3]
Step 1: Piancatelli Rearrangement of Furfuryl Alcohol to 4-Hydroxycyclopent-2-enone (4-HCP)
This acid-catalyzed rearrangement converts the furan ring of furfuryl alcohol into a cyclopentenone structure.
Step 2: Isomerization of 4-HCP to Cyclopentane-1,3-dione (CPDO)
The use of a Ruthenium Shvo catalyst facilitates the efficient isomerization of 4-HCP to the more stable cyclopentane-1,3-dione.[3]
Step 3: Conversion of CPDO to Cyclopentane-1,3-dioxime (CPDX)
The dione is then converted to a dioxime by reaction with hydroxylamine. This step is crucial for the subsequent reduction to the diamine.
Step 4: Mild Oxime Hydrogenation of CPDX to Cyclopentane-1,3-diamine (CPDA)
The dioxime is hydrogenated using a Rhodium on carbon (Rh/C) catalyst under mild conditions to yield a mixture of cis- and trans-cyclopentane-1,3-diamine.[3]
Isomer Separation
The diastereomeric mixture of cis- and trans-cyclopentane-1,3-diamine can be separated using standard chromatographic techniques to isolate the desired trans isomer.
Conversion to Dihydrochloride Salt
The isolated trans-cyclopentane-1,3-diamine free base can then be treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the dihydrochloride salt, which can be isolated by filtration and dried.
Applications in Drug Discovery
trans-Cyclopentane-1,3-diamine dihydrochloride is primarily utilized as a chiral building block in the synthesis of more complex molecules for pharmaceutical applications. Its rigid structure is advantageous in constraining the conformation of a molecule, which can lead to improved binding affinity and selectivity for a biological target.
Role in Asymmetric Synthesis
The stereochemically defined amine groups of trans-cyclopentane-1,3-diamine make it a valuable component in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. This is particularly important in drug development, as different stereoisomers can have vastly different pharmacological activities and safety profiles.
Potential as a Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. A PROTAC molecule consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects the two.
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), and ultimately the efficiency of protein degradation.
trans-Cyclopentane-1,3-diamine offers a rigid and stereochemically defined scaffold that can be incorporated into PROTAC linkers. The two amine groups provide convenient handles for attaching the POI and E3 ligase ligands.
Caption: Conceptual workflow for designing a PROTAC using a trans-cyclopentane-1,3-diamine-based linker.
The rigid nature of the cyclopentane ring in the linker can help to pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation. This can potentially lead to improved degradation efficiency and selectivity compared to more flexible linkers. While the direct incorporation of trans-cyclopentane-1,3-diamine into a publicly disclosed PROTAC is not yet widely documented in peer-reviewed literature, its availability as a "Protein Degrader Building Block" from multiple chemical suppliers suggests its active use in ongoing drug discovery programs.
Characterization and Quality Control
The identity and purity of trans-cyclopentane-1,3-diamine dihydrochloride are typically confirmed using a combination of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule.
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High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound and to separate it from any impurities or isomers.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Chemical suppliers often provide access to these analytical data for specific batches of the compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling trans-cyclopentane-1,3-diamine dihydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
trans-Cyclopentane-1,3-diamine dihydrochloride is a valuable and versatile chiral building block with significant potential in drug discovery. Its rigid cyclopentane backbone and well-defined stereochemistry make it an attractive component for the synthesis of complex and potent bioactive molecules. The development of a sustainable, bio-based synthesis route further enhances its appeal for green chemistry applications. While its specific use in PROTACs is an emerging area, the unique structural features of this diamine suggest that it is well-positioned to play an important role in the future of targeted protein degradation and other advanced therapeutic modalities. As more research utilizing this building block is published, its full potential in medicinal chemistry will become increasingly evident.
References
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van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23(18), 7100-7114. [Link]
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ScienceLab.com. (n.d.). trans-Cyclopentane-1, 3-diamine dihydrochloride, min 97%. Retrieved from [Link]
